

A Comprehensive Technical Guide to 1,3-Ditridecanoyl Glycerol

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Compound of Interest

Compound Name: 1,3-Ditridecanoyl glycerol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Ditridecanoyl glycerol, also known as 1,3-ditridecanoin, is a diacylglycerol (DAG) containing two tridecanoic acid moieties esterified to the sn-1 and sn-3 positions of a glycerol backbone.^[1] As a member of the diacylglycerol family, it is an important lipid molecule with potential applications in various fields of research and development, including as a surfactant in the food, cosmetics, and pharmaceutical industries.^{[2][3]} Diacylglycerols are key intermediates in lipid metabolism and are crucial signaling molecules in numerous cellular processes. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, analysis, and the putative biological roles of **1,3-Ditridecanoyl glycerol**, with a focus on the broader context of diacylglycerol signaling.

Physicochemical Properties

1,3-Ditridecanoyl glycerol is a solid at room temperature and is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, with limited solubility in aqueous buffers like PBS.^[1] A summary of its key quantitative properties is presented in Table 1.

Property	Value	Reference
CAS Number	59891-27-9	[1]
Molecular Formula	C29H56O5	[1]
Formula Weight	484.8 g/mol	[1]
Purity	≥98%	[1]
Appearance	Solid	[1]
Storage Temperature	-20°C	[1]
Solubility in DMF	~20 mg/mL	[1]
Solubility in DMSO	~30 mg/mL	[1]
Solubility in Ethanol	~0.25 mg/mL	[1]
Solubility in PBS (pH 7.2)	~0.7 mg/mL	[1]

Synthesis, Purification, and Analysis

While specific protocols for the synthesis of **1,3-Ditridecanoyl glycerol** are not readily available in the public domain, general and well-established enzymatic methods for the synthesis of 1,3-diacylglycerols can be adapted.

Experimental Protocols

1. Enzymatic Synthesis of 1,3-Diacylglycerols

This protocol is adapted from the solvent-free enzymatic synthesis of 1,3-diacylglycerols by direct esterification.[\[2\]](#)[\[3\]](#)

- Materials:
 - Tridecanoic acid
 - Glycerol (molar ratio of fatty acid to glycerol typically 2:1)
 - Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM or Novozym 435)[\[3\]](#)

- Vacuum pump
- Reaction vessel with temperature and stirring control
- Procedure:
 - Combine tridecanoic acid and glycerol in the reaction vessel.
 - Add the immobilized lipase (typically 5% by weight of the reactants).[3]
 - Heat the mixture to a suitable temperature (e.g., 50-70°C) with constant stirring. The optimal temperature will depend on the specific lipase used.
 - Apply a vacuum to the system to remove the water produced during the esterification reaction, which drives the equilibrium towards product formation.[2]
 - Monitor the reaction progress by analyzing small aliquots of the reaction mixture for the disappearance of reactants and the formation of **1,3-ditridecanoyl glycerol** using techniques such as HPLC or GC.
 - Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme.

2. Purification of 1,3-Diacylglycerols

Purification can be achieved through recrystallization or column chromatography.[2]

- Recrystallization (for solid DAGs):
 - Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., methanol).
 - Allow the solution to cool slowly to induce crystallization of the 1,3-diacylglycerol.
 - Collect the crystals by filtration and wash with a small amount of cold solvent.
 - Dry the purified crystals under vacuum.
- Column Chromatography (for liquid or difficult-to-crystallize DAGs):

- Dissolve the crude product in a non-polar solvent (e.g., a mixture of n-hexane and diethyl ether).[2]
- Load the solution onto a silica gel column pre-equilibrated with the same solvent system.
- Elute the column with a gradient of increasing solvent polarity to separate the 1,3-diacylglycerol from unreacted starting materials, monoacylglycerols, and triacylglycerols.
- Collect the fractions containing the purified 1,3-diacylglycerol and evaporate the solvent.

3. Analysis of 1,3-Diacylglycerols

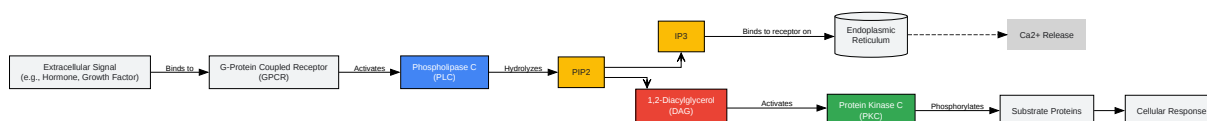
The purity and structure of the synthesized **1,3-Ditridecanoyl glycerol** can be confirmed using a combination of chromatographic and spectroscopic techniques.

- High-Performance Liquid Chromatography (HPLC):
 - A normal-phase HPLC system with a silica column can be used to separate different acylglycerols.[2]
 - A mobile phase of n-hexane and isopropanol is commonly employed.[2]
 - Detection can be achieved using a refractive index detector or a UV detector at a low wavelength (e.g., 205 nm) if the acyl chains lack a strong chromophore.
- Gas Chromatography (GC):
 - GC coupled with a flame ionization detector (FID) or mass spectrometry (MS) can be used for the analysis of the fatty acid composition after transesterification of the diacylglycerol to fatty acid methyl esters (FAMES).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation and quantification of diacylglycerols.[4]
 - Specific signals in the NMR spectrum can distinguish between 1,2- and 1,3-diacylglycerol isomers and provide information about the fatty acid composition.[4]

Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for **1,3-Ditridecanoyl glycerol**, its role can be inferred from the well-established functions of diacylglycerols in cellular signaling.

Diacylglycerols are crucial second messengers that are transiently produced at the cell membrane in response to extracellular signals.[3] The most well-characterized signaling pathway involving DAG is the activation of Protein Kinase C (PKC).



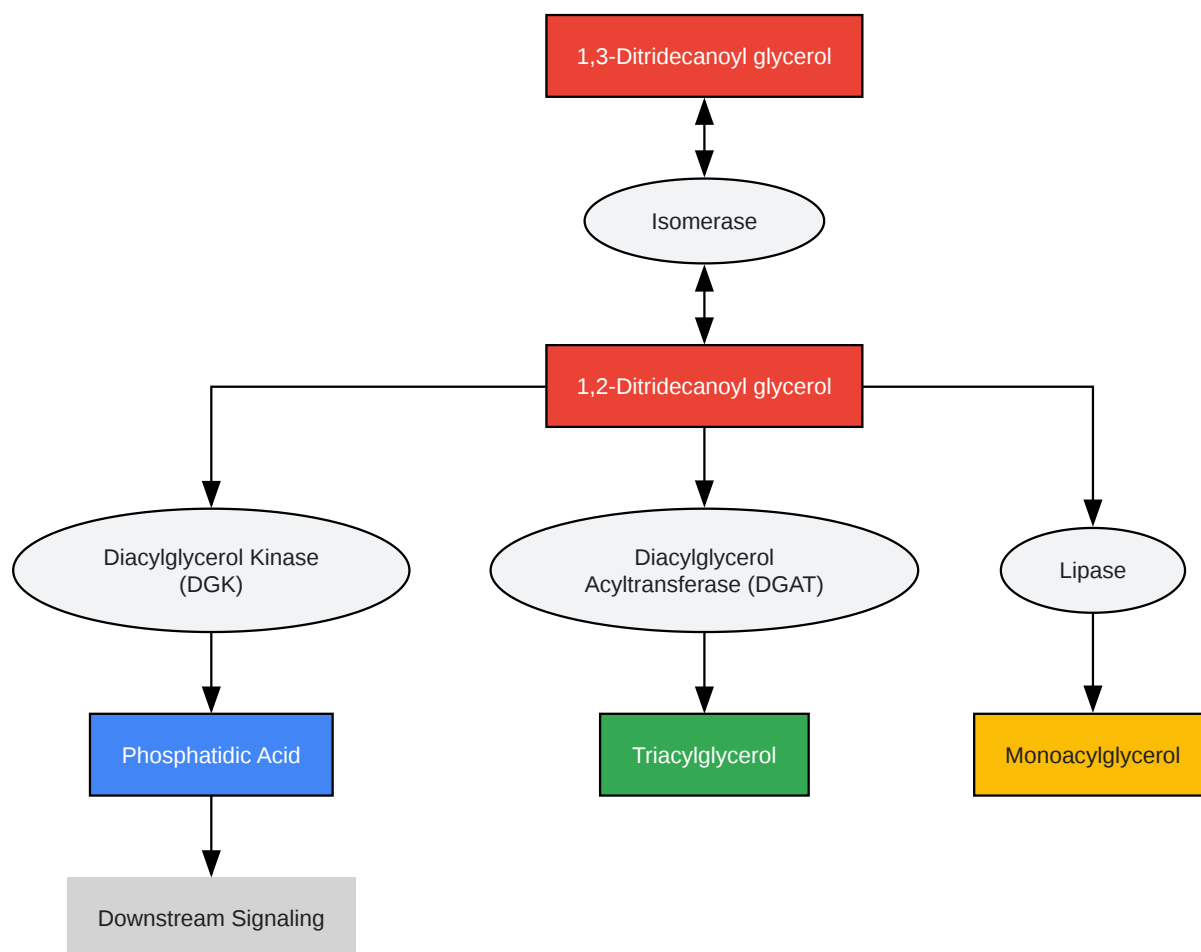
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Figure 1: Diacylglycerol-mediated activation of Protein Kinase C.

As depicted in Figure 1, the binding of an extracellular signal to a G-protein coupled receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of calcium ions. The increase in intracellular calcium and the presence of DAG at the membrane synergistically activate conventional isoforms of PKC.[5] Activated PKC then phosphorylates a variety of substrate proteins, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis. It is important to note that primarily sn-1,2-diacylglycerols are generated from PIP2 hydrolysis and are the potent activators of PKC.[3][5]

Metabolism of 1,3-Ditridecanoyl Glycerol

1,3-Ditridecanoyl glycerol, upon entering a cell, would be subject to metabolic conversion. A key enzyme family in DAG metabolism is the diacylglycerol kinases (DGKs), which phosphorylate DAG to produce phosphatidic acid (PA).[6][7] This conversion serves to both terminate DAG signaling and generate another important signaling lipid, PA.[7]



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Figure 2: General metabolic pathways of diacylglycerol.

As shown in Figure 2, 1,3-diacylglycerols can be isomerized to the 1,2- or 2,3-isomers, which are the primary substrates for many enzymes. 1,2-Diacylglycerol can then be phosphorylated by DGK to form phosphatidic acid, acylated by diacylglycerol acyltransferase (DGAT) to form triacylglycerol for energy storage, or hydrolyzed by lipases to monoacylglycerol.

The tridecanoic acid moieties of **1,3-Ditridecanoyl glycerol** are odd-chain fatty acids. The metabolism of odd-chain fatty acids differs from that of even-chain fatty acids in the final step of β -oxidation, which yields propionyl-CoA instead of acetyl-CoA.[8] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, or serve as a precursor for gluconeogenesis.[9]

Applications in Drug Development

The unique metabolic and signaling roles of diacylglycerols make them and their analogs interesting molecules for drug development. For instance, DAG analogs can be designed to selectively activate or inhibit specific PKC isoforms, which are implicated in various diseases, including cancer and cardiovascular disorders. Furthermore, understanding the metabolism of specific DAGs like **1,3-Ditridecanoyl glycerol** could inform the design of prodrugs, where a therapeutic agent is attached to the glycerol backbone to enhance its bioavailability or target it to specific tissues.

Conclusion

1,3-Ditridecanoyl glycerol is a diacylglycerol with well-defined physicochemical properties. While specific biological studies on this molecule are lacking, its activities can be largely inferred from the extensive research on diacylglycerol signaling and metabolism. The established protocols for the synthesis and analysis of 1,3-diacylglycerols provide a solid foundation for further investigation of **1,3-Ditridecanoyl glycerol**. Its unique odd-chain fatty acid composition may confer specific metabolic fates and biological activities that warrant further exploration, particularly in the context of drug development and as a tool to probe cellular signaling pathways. This technical guide serves as a comprehensive resource for researchers and scientists interested in exploring the potential of this and other diacylglycerol molecules.

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